molecular formula C11H12ClFN2O2 B561674 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride CAS No. 1018815-80-9

2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride

Cat. No.: B561674
CAS No.: 1018815-80-9
M. Wt: 258.677
InChI Key: SCJTXSFOVAVAKQ-UHFFFAOYSA-N
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Description

2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and amino acids.

    Reaction Conditions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride is unique due to the presence of both the amino acid side chain and the fluorine atom on the indole ring. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for scientific research .

Properties

IUPAC Name

2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2.ClH/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16;/h1-2,4-5,9,14H,3,13H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJTXSFOVAVAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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